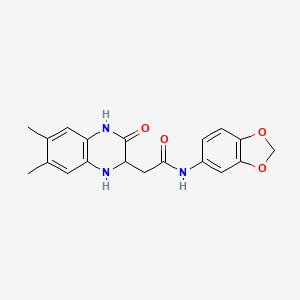
N-(2H-1,3-benzodioxol-5-yl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2H-1,3-benzodioxol-5-yl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a useful research compound. Its molecular formula is C19H19N3O4 and its molecular weight is 353.378. The purity is usually 95%.
The exact mass of the compound N-(1,3-benzodioxol-5-yl)-2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2H-1,3-benzodioxol-5-yl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a compound with potential therapeutic applications due to its unique structural features that may influence its biological activity. This article provides an overview of its biological activity, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a benzodioxole moiety linked to a tetrahydroquinoxaline derivative through an acetamide group. This structural configuration is significant as it may enhance the compound's interaction with biological targets.
Cytotoxicity
Recent studies have demonstrated that derivatives of benzodioxole compounds exhibit notable cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values indicating potent inhibitory effects on cancer cell proliferation:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5 | PC-3 | 19.80 |
| 5 | MDA-MB-231 | 8.50 |
| Erlotinib | PC-3 | 17.81 |
These findings suggest that the compound could be effective in targeting prostate and breast cancer cells .
The mechanisms underlying the cytotoxic effects of benzodioxole derivatives often involve the inhibition of key signaling pathways. For example:
- EGFR/PI3K/Akt/mTOR Pathway : Compounds similar to this compound have been shown to inhibit the epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K), leading to decreased cell survival and proliferation .
- Apoptosis Induction : The compound may also promote apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Case Studies
Several studies have explored the efficacy of related compounds in preclinical settings:
- Study on Cell Lines : A study evaluated the cytotoxicity of a series of benzodioxole derivatives against different cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through caspase activation .
- In Vivo Studies : In vivo studies using animal models have shown that compounds with similar structures can inhibit tumor growth effectively while exhibiting minimal toxicity to normal tissues .
属性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-10-5-13-14(6-11(10)2)22-19(24)15(21-13)8-18(23)20-12-3-4-16-17(7-12)26-9-25-16/h3-7,15,21H,8-9H2,1-2H3,(H,20,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJACBIFCQKZCDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













